molecular formula C36H42F2N6O9 B1675102 Levofloxacino Hemihidrato CAS No. 138199-71-0

Levofloxacino Hemihidrato

Número de catálogo: B1675102
Número CAS: 138199-71-0
Peso molecular: 740.7 g/mol
Clave InChI: SUIQUYDRLGGZOL-RCWTXCDDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Levofloxacin Hemihydrate is known to inhibit the replication of bacterial DNA by interfering in the activity of DNA gyrase (topoisomerase II) and also during bacterial growth and reproduction . This interaction with DNA gyrase and topoisomerase II disrupts the supercoiling process, which is essential for bacterial DNA replication, transcription, repair, and recombination .

Cellular Effects

Levofloxacin Hemihydrate is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It exerts its effects by inhibiting bacterial DNA gyrase, halting DNA replication . This leads to the death of the bacteria, thereby treating the infection .

Molecular Mechanism

The molecular mechanism of action of Levofloxacin Hemihydrate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Levofloxacin Hemihydrate disrupts the supercoiling process, leading to the cessation of these critical cellular processes and ultimately the death of the bacteria .

Temporal Effects in Laboratory Settings

Levofloxacin Hemihydrate has been shown to undergo solid-state transformations when exposed to mechanical treatment . It first transforms to the anhydrous/dehydrated form γ (LVXγ), as an intermediate phase, before converting to an amorphous form . This indicates that the effects of Levofloxacin Hemihydrate can change over time in laboratory settings, depending on the conditions it is exposed to .

Dosage Effects in Animal Models

In animal models, such as Asian elephants, Levofloxacin Hemihydrate has been administered orally (5 mg/kg) and rectally (15 mg/kg) . The effects of the drug varied with different dosages, and the administration method was tailored based on antimicrobial stewardship principles, culture and susceptibility of suspected pathogens, and blood level monitoring .

Metabolic Pathways

Levofloxacin Hemihydrate is primarily excreted unchanged in the urine, indicating that it undergoes minimal metabolism . The average apparent total body clearance of Levofloxacin Hemihydrate ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . This suggests that Levofloxacin Hemihydrate is primarily eliminated through the kidneys via glomerular filtration and tubular secretion .

Transport and Distribution

Levofloxacin Hemihydrate is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma, indicating that Levofloxacin Hemihydrate is well-distributed within cells and tissues .

Subcellular Localization

Given its mechanism of action, it can be inferred that Levofloxacin Hemihydrate likely localizes to the bacterial cell where it interacts with DNA gyrase and topoisomerase IV, enzymes that are typically found in the bacterial cytoplasm .

Análisis De Reacciones Químicas

El levofloxacino hidrato experimenta diversas reacciones químicas, entre ellas:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen los derivados N-óxido y desmetil .

Actividad Biológica

Levofloxacin hemihydrate is a broad-spectrum fluoroquinolone antibiotic known for its efficacy against various bacterial infections. It is particularly noted for its activity against both Gram-positive and Gram-negative bacteria, making it a critical component in the treatment of respiratory and urinary tract infections. The compound's mechanism of action involves the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Levofloxacin exerts its antimicrobial effects by inhibiting two key bacterial enzymes:

  • DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.
  • Topoisomerase IV : This enzyme is involved in unlinking newly replicated DNA strands, allowing for proper cell division.

The inhibition of these enzymes leads to the blockade of DNA replication, ultimately resulting in bacterial cell death .

Pharmacokinetics

Levofloxacin is rapidly absorbed with an oral bioavailability of approximately 99%, allowing for interchangeable use between oral and intravenous formulations. The drug achieves peak plasma concentrations about 1.5 hours post-administration, with a terminal elimination half-life ranging from 6 to 8 hours. It is primarily excreted unchanged in the urine (approximately 83%) and has a volume of distribution that indicates extensive tissue penetration .

Table 1: Pharmacokinetic Properties of Levofloxacin Hemihydrate

PropertyValue
Oral Bioavailability~99%
Peak Plasma Concentration~1.5 hours
Elimination Half-life6-8 hours
Excretion83% unchanged in urine
Volume of Distribution74-112 L

Clinical Efficacy

Levofloxacin has demonstrated significant clinical efficacy in various studies, particularly in treating community-acquired pneumonia (CAP) and other serious infections caused by multidrug-resistant organisms.

Case Studies

  • Community-Acquired Pneumonia :
    • A study comparing levofloxacin with ceftriaxone showed a clinical success rate of 96% for levofloxacin versus 90% for ceftriaxone. Bacteriologic eradication was achieved in 98% of levofloxacin-treated patients compared to 85% with ceftriaxone .
  • Multidrug-Resistant Infections :
    • A retrospective study involving children with serious infections found that levofloxacin was effective in treating infections caused by Gram-negative bacteria, with a notable decrease in inflammatory markers such as white blood cell count (WBC) and C-reactive protein (CRP) after treatment .

Table 2: Clinical Outcomes from Levofloxacin Studies

Study FocusClinical Success RateBacteriologic Eradication Rate
Community-Acquired Pneumonia96% (levofloxacin)98%
Multidrug-Resistant Infections82.14% (Gram-negative)Not specified

Safety Profile and Adverse Effects

While levofloxacin is generally well-tolerated, it can cause adverse effects, including gastrointestinal disturbances, central nervous system effects, and potential musculoskeletal complications. A notable case reported anaphylaxis following administration, highlighting the need for monitoring during treatment .

Summary of Adverse Effects

  • Common Effects : Nausea, diarrhea, headache
  • Serious Effects : Anaphylaxis, tendon rupture
  • Contraindications : Known hypersensitivity to fluoroquinolones

Propiedades

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQUYDRLGGZOL-RCWTXCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42F2N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160533
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138199-71-0
Record name Levofloxacin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin Hemihydrate
Reactant of Route 2
Reactant of Route 2
Levofloxacin Hemihydrate
Reactant of Route 3
Reactant of Route 3
Levofloxacin Hemihydrate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Levofloxacin Hemihydrate
Reactant of Route 5
Levofloxacin Hemihydrate
Reactant of Route 6
Reactant of Route 6
Levofloxacin Hemihydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.